molecular formula C14H20N6O2 B2455311 3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1058432-85-1

3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2455311
CAS No.: 1058432-85-1
M. Wt: 304.354
InChI Key: GTAYCNCWFXBQSK-UHFFFAOYSA-N
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Description

3-Ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic small molecule based on the triazolopyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The triazolopyrimidine core is a privileged structure known for its versatility in interacting with various biological targets. Compounds featuring this scaffold have been investigated as potent inhibitors for a range of enzymes, particularly kinases. For instance, similar triazolopyrimidine analogues have been developed as inhibitors of mTOR kinase and PI3 kinase, which are critical targets in oncology and metabolic disease research . Other derivatives have been explored as cannabinoid receptor 1 (CB1) antagonists, indicating potential applications in neurological and metabolic disorders . More recently, novel triazolo-pyrimidine analogues have been identified for their potential in treating cancers characterized as microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) through the inhibition of the Werner syndrome RecQ helicase (WRN) . The specific structural features of this compound—including the 3-ethyl substitution on the triazole ring and the 2-(4-methylpiperidin-1-yl)-2-oxoethyl linker at the 6-position—suggest it is a valuable chemical tool for research. It is designed for use in high-throughput screening, target validation, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmacological evaluation. This product is intended for research purposes only by qualified laboratory professionals. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-ethyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-3-20-13-12(16-17-20)14(22)19(9-15-13)8-11(21)18-6-4-10(2)5-7-18/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAYCNCWFXBQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCC(CC3)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic organic molecule that belongs to the class of triazolopyrimidines. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H20N4O2\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to modulate several pathways involved in cell proliferation and apoptosis. The presence of the triazole and pyrimidine moieties contributes to its ability to interact with enzymes and receptors that play critical roles in cancer progression and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. Specifically:

  • Cell Line Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers. For instance, it exhibited an IC50 value of approximately 9 μM against A549 cells, indicating significant antiproliferative effects .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Preliminary tests indicate effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and modulate nitric oxide synthase activity, which is crucial in inflammatory responses .

Data Table: Biological Activity Summary

Biological Activity Cell Line/Pathogen IC50/Effect Reference
AnticancerMCF-70.37 μM
AnticancerA5499 μM
AntimicrobialStaphylococcus aureusEffective Inhibition
Anti-inflammatoryNitric Oxide SynthaseInhibition

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of similar compounds within the triazolopyrimidine class:

  • Study on Structure-Activity Relationship (SAR) : A study evaluated various derivatives of triazolopyrimidines for their anticancer properties, establishing that modifications at specific positions significantly enhanced their potency against different cancer cell lines .
  • Neuroprotective Properties : Another research effort focused on the neuroprotective effects of related compounds, revealing that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this triazolopyrimidine derivative?

  • Methodology : Synthesis of triazolopyrimidine derivatives typically involves cyclocondensation of substituted pyrimidine precursors with triazole-forming reagents. Key parameters include:

  • Temperature control : Maintaining 195–230°C during cyclization to prevent side reactions (e.g., over-oxidation) .
  • Catalyst selection : Palladium on carbon (Pd/C) for hydrogenation steps or copper iodide (CuI) for click chemistry-mediated triazole formation .
  • Purification : Use of gradient elution in column chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the product from regioisomers .
    • Data contradiction : Yields vary between 40–75% depending on substituent steric effects. For example, bulky 4-methylpiperidine groups may reduce reaction efficiency due to hindered nucleophilic attack .

Q. How can structural characterization resolve ambiguities in regiochemistry for this compound?

  • Methodology :

  • NMR spectroscopy : Compare 1H^1H-NMR chemical shifts of triazole protons (typically δ 8.2–8.5 ppm for H-5 in 1,2,3-triazolo[4,5-d]pyrimidines) with reference analogs .
  • X-ray crystallography : Definitive confirmation of the triazole-pyrimidine fusion site and substituent orientation .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) to rule out impurities from incomplete alkylation steps .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodology :

  • Solubility screening : Use DMSO for stock solutions (50 mM) followed by dilution in PBS (pH 7.4) for biological assays.
  • Stability tests : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 14 days). Triazolopyrimidines with electron-withdrawing groups (e.g., oxoethyl) show improved stability compared to unsubstituted analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced kinase inhibition?

  • Methodology :

  • Molecular docking : Map the 4-methylpiperidin-1-yl group into the ATP-binding pocket of target kinases (e.g., PI3K or CDK2) using AutoDock Vina. The oxoethyl linker may improve hydrogen bonding with hinge regions .
  • In vitro kinase assays : Compare IC50_{50} values of the parent compound against analogs with modified piperidine substituents (e.g., 4-ethyl vs. 4-methyl). Data from related triazolopyrimidines suggest that bulkier substituents reduce potency by ~30% .
    • Data contradiction : Some studies report paradoxical increases in activity with larger substituents, likely due to hydrophobic interactions in allosteric pockets .

Q. What strategies mitigate off-target effects in cellular assays?

  • Methodology :

  • Counter-screening : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity patterns.
  • Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., piperidine N-oxide) that may interact with cytochrome P450 enzymes .
  • CRISPR knockouts : Validate target engagement by comparing cytotoxicity in wild-type vs. kinase-deficient cell lines .

Q. How can contradictory cytotoxicity data between 2D and 3D tumor models be resolved?

  • Case study : A triazolopyrimidine analog showed IC50_{50} = 1.2 μM in 2D monolayers but IC50_{50} > 10 μM in 3D spheroids.
  • Methodology :

  • Hypothesis testing : Poor penetration into spheroids due to high logP (~3.5). Test with fluorescently tagged analogs via confocal microscopy .
  • Solution : Introduce polar groups (e.g., hydroxyl) to improve solubility without compromising kinase binding (confirmed via free-energy perturbation calculations) .

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